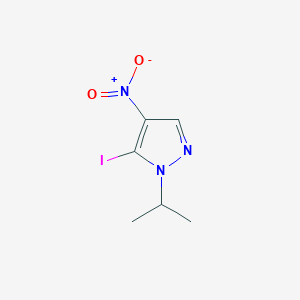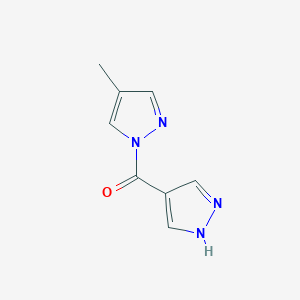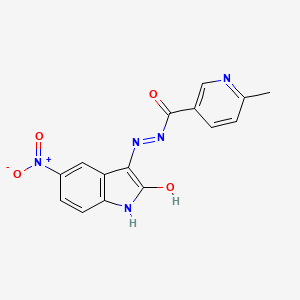![molecular formula C17H24BrN3O B10904949 2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE is a complex organic compound that features a brominated aniline group and a butanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE typically involves multiple steps, starting with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with butanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and subsequent hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated aniline group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The brominated aniline group can participate in hydrogen bonding and hydrophobic interactions, while the butanohydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: A simpler compound with similar brominated aniline structure.
2-Bromoaniline: Another brominated aniline derivative with different substitution pattern.
N’-Cyclohexylidenbutanohydrazide: A compound with a similar hydrazide moiety but lacking the brominated aniline group.
Uniqueness
2-(3-BROMOANILINO)-N’~1~-(2-METHYLCYCLOHEXYLIDEN)BUTANOHYDRAZIDE is unique due to the combination of its brominated aniline and butanohydrazide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C17H24BrN3O |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(2-methylcyclohexylidene)amino]butanamide |
InChI |
InChI=1S/C17H24BrN3O/c1-3-15(19-14-9-6-8-13(18)11-14)17(22)21-20-16-10-5-4-7-12(16)2/h6,8-9,11-12,15,19H,3-5,7,10H2,1-2H3,(H,21,22) |
InChI Key |
NEPRCGZIZAZBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN=C1CCCCC1C)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)
![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)

![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10904903.png)


![N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B10904914.png)
![5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904920.png)
![4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B10904941.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10904947.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
